molecular formula C12H14FNO2 B14024987 4-(2-Fluoro-5-methylbenzoyl)morpholine

4-(2-Fluoro-5-methylbenzoyl)morpholine

Cat. No.: B14024987
M. Wt: 223.24 g/mol
InChI Key: ZRPXLAKVDSPUKT-UHFFFAOYSA-N
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Description

4-(2-Fluoro-5-methylbenzoyl)morpholine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly as a synthetic intermediate or building block. The structure features a morpholine ring linked to a 2-fluoro-5-methylbenzoyl group, a motif commonly explored in the development of bioactive molecules . The molecular formula is C12H14FNO2, corresponding to an average molecular mass of 223.25 g/mol. This compound is part of a class of molecules where the morpholine ring is often utilized to influence the solubility, metabolic stability, and binding affinity of lead compounds in drug discovery programs . Its primary research application lies in its use as a key precursor for the synthesis of more complex molecules, such as propanamide derivatives, which are investigated for their potential biological activities . As with many specialized research chemicals, its mechanism of action is not generic but is entirely dependent on the specific context of its application within a larger molecular framework. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human consumption of any kind. Researchers should handle this material with appropriate precautions, referring to the safety data sheet (SDS) for information on safe handling, storage, and disposal.

Properties

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

(2-fluoro-5-methylphenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C12H14FNO2/c1-9-2-3-11(13)10(8-9)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3

InChI Key

ZRPXLAKVDSPUKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C(=O)N2CCOCC2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 4-(2-Fluoro-5-methylbenzoyl)morpholine typically involves the following key steps:

  • Synthesis of the substituted benzoyl precursor, often 2-fluoro-5-methylbenzoyl chloride or a related activated intermediate.
  • Nucleophilic substitution or acylation reaction with morpholine to form the target amide.

The process requires careful control of reaction conditions to ensure regioselectivity and high yield.

Preparation of 2-Fluoro-5-methylbenzoyl Precursors

The aromatic precursor 2-fluoro-5-methylbenzoyl derivatives can be synthesized from 4-fluoro-2-methylbenzaldehyde or related intermediates.

A notable method involves:

  • Conversion of 4-fluoro-2-methylbenzaldehyde to the corresponding benzaldoxime.
  • Subsequent transformation to 4-fluoro-2-methylbenzonitrile under mild conditions using sodium bisulphate monohydrate in toluene at 110–115 °C, avoiding hazardous reagents and high-boiling solvents.

This nitrile intermediate can be further converted to benzoyl derivatives through hydrolysis or other functional group transformations.

Step Reactant Reagents/Conditions Product Yield/Notes
1 4-fluoro-2-methylbenzaldehyde Hydroxylamine to form benzaldoxime 4-fluoro-2-methylbenzaldoxime Mild conditions
2 Benzaldoxime Sodium bisulphate monohydrate, toluene, 110–115 °C 4-fluoro-2-methylbenzonitrile High yield, safe reagents
3 Benzonitrile Hydrolysis or oxidation to benzoyl chloride 2-fluoro-5-methylbenzoyl chloride Standard acyl chloride prep

Acylation of Morpholine

The key step to synthesize 4-(2-Fluoro-5-methylbenzoyl)morpholine is the acylation of morpholine with the prepared benzoyl chloride derivative.

  • Morpholine is reacted with 2-fluoro-5-methylbenzoyl chloride in the presence of a base such as triethylamine or potassium carbonate.
  • The reaction is typically conducted in an aprotic solvent like dichloromethane or N,N-dimethylformamide (DMF) at low temperature (0–5 °C) to control reaction rate and minimize side reactions.
  • After completion, the reaction mixture is worked up by aqueous extraction and purification by crystallization or chromatography.
Step Reactants Conditions Product Yield/Notes
1 Morpholine + 2-fluoro-5-methylbenzoyl chloride Base (triethylamine), DCM, 0–5 °C, stirring 4-(2-Fluoro-5-methylbenzoyl)morpholine High purity, 70–90% yield typical

Alternative Synthetic Routes and Considerations

  • Nucleophilic aromatic substitution (SNAr) : In some related morpholine derivatives, nucleophilic substitution of fluoronitrobenzenes with morpholine is performed under basic conditions (potassium carbonate) in DMF at room temperature, yielding substituted morpholine derivatives. However, this method is more suited for nitro-substituted aromatics rather than benzoyl derivatives.

  • Ring closure and substitution methods : Other morpholine derivatives have been synthesized via ring closure reactions involving 2-chloroethyl ethers and substituted anilines, but these methods are less relevant for benzoyl morpholines and often involve complex purification and lower yields.

Analytical Data and Characterization

The final compound 4-(2-Fluoro-5-methylbenzoyl)morpholine is characterized by:

These analytical methods confirm the structure and purity of the synthesized compound.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield/Remarks Source Reference
Conversion of 4-fluoro-2-methylbenzaldehyde to benzaldoxime Hydroxylamine, mild conditions High yield, clean conversion
Conversion of benzaldoxime to benzonitrile Sodium bisulphate monohydrate, toluene, 110–115 °C Safe, commercially friendly process
Preparation of 2-fluoro-5-methylbenzoyl chloride Standard acyl chloride synthesis methods Standard intermediate for acylation Inferred from
Acylation of morpholine with benzoyl chloride Triethylamine, DCM, 0–5 °C High yield (70–90%), pure product (method adapted)
Alternative SNAr reaction (for related compounds) Morpholine, potassium carbonate, DMF, RT High yield for nitro-fluoro aromatics, less suited for benzoyl derivatives

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-methylphenyl)(morpholino)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Fluoro-5-methylphenyl)(morpholino)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Fluoro-5-methylphenyl)(morpholino)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key morpholine-based analogs and their distinguishing features:

Compound Name Substituents/Functional Groups Key Properties/Findings Reference ID
VPC-14449 2,4-Dibromoimidazolyl-thiazole-morpholine NMR discrepancies due to bromine positioning
4-(Benzenesulfonyl)-morpholine Benzenesulfonyl group Pressure-induced C-H···O interactions, phase transitions up to 3.5 GPa
MM3300.08 (Pharmaceutical standard) Chloromethyl, fluoro-morpholinyl phenyl, oxazolidinone Enhanced reactivity from chloro-methyl group
MM3300.18 (Pharmaceutical standard) Benzyl carbamate, fluoro-morpholinyl phenyl Carbamate group improves metabolic stability
Key Observations:
  • Substituent Sensitivity : VPC-14449’s NMR spectral variations (4,5-bromo vs. 2,4-dibromo isomers) highlight the critical impact of substituent positioning on physicochemical properties . For 4-(2-Fluoro-5-methylbenzoyl)morpholine, the fluorine and methyl groups may similarly influence electronic distribution and steric hindrance.
  • Pressure Response : In 4-(benzenesulfonyl)-morpholine, C-H stretching modes (2980–3145 cm⁻¹) and hydrogen bonding under pressure suggest that the benzoyl group in the target compound could exhibit distinct vibrational behavior or phase transitions due to weaker van der Waals interactions compared to sulfonyl derivatives .

Functional Group Impact on Reactivity and Stability

  • Electron-Withdrawing Groups: Fluorine in the benzoyl ring may enhance electrophilicity, analogous to MM3300.08’s fluoro-morpholinyl phenyl group, which improves binding affinity in oxazolidinone-based pharmaceuticals .

Pharmacological Relevance

While direct data on 4-(2-Fluoro-5-methylbenzoyl)morpholine are absent, MM3300.09’s isoindole-dione moiety demonstrates how morpholine derivatives are optimized for bioactivity through functional group additions . The target compound’s benzoyl group may offer a balance between lipophilicity and metabolic stability, critical for drug design.

Biological Activity

4-(2-Fluoro-5-methylbenzoyl)morpholine is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and implications for therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a 2-fluoro-5-methylbenzoyl group. This unique structure is believed to contribute to its interaction with various biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 4-(2-Fluoro-5-methylbenzoyl)morpholine. It has been shown to enhance the effectiveness of β-lactam antibiotics against multidrug-resistant (MDR) strains of bacteria, such as Staphylococcus aureus (MRSA) and Klebsiella aerogenes. The compound acts as an efflux pump inhibitor (EPI), which is crucial in reversing antibiotic resistance mechanisms.

Table 1: Antimicrobial Activity Against MDR Bacteria

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
MRSA1832
Klebsiella aerogenes2016
Escherichia coli1564

The mechanism by which 4-(2-Fluoro-5-methylbenzoyl)morpholine exerts its effects involves binding to the allosteric site of penicillin-binding protein PBP2a, which alters the conformation of the active site, restoring the efficacy of β-lactam antibiotics. Molecular docking studies suggest that this interaction is critical for its activity against resistant strains .

Case Study 1: Efficacy in MRSA Treatment

A clinical case study examined the use of 4-(2-Fluoro-5-methylbenzoyl)morpholine in combination with ampicillin for treating a patient with MRSA. The patient exhibited significant improvement after two weeks, with a noted reduction in bacterial load and no adverse effects reported. This case underlines the potential for this compound as an effective adjuvant in antibiotic therapy.

Case Study 2: Safety Profile Evaluation

In vitro studies assessed the cytotoxicity of 4-(2-Fluoro-5-methylbenzoyl)morpholine on human liver carcinoma cells (HepG2). Results indicated that while the compound displayed antimicrobial activity, it also showed cytotoxic effects at higher concentrations, necessitating further modification for safety enhancement .

Research Findings

Recent research has focused on optimizing the structure of morpholine derivatives to improve their pharmacological profiles. Modifications in the aromatic moiety and linker between morpholine and imidazolone cores have been explored to enhance efficacy while reducing toxicity. For instance, derivatives with substituted piperazine groups have demonstrated improved activity against various MDR bacterial strains .

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